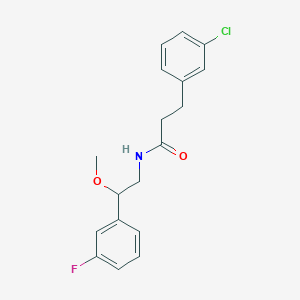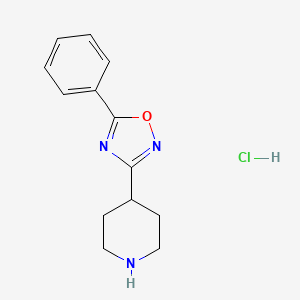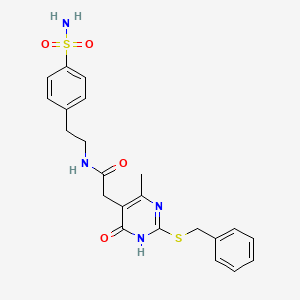
3-(3-chlorophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The 3-chlorophenyl and 2-(3-fluorophenyl)-2-methoxyethyl groups would likely be introduced in earlier steps, possibly through reactions involving phenylboronic acids or organometallic reagents .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research in synthetic chemistry has developed various compounds for potential applications, including imaging agents for positron emission tomography (PET) and ligands for NMDA receptors. For instance, the synthesis of radiolabeled compounds for studying cannabinoid receptors in the brain highlights the potential of novel synthetic routes in creating probes for neuroscience research (Katoch-Rouse & Horti, 2003). Similarly, the development of a novel ligand for the NMDA receptor underscores the importance of synthetic chemistry in generating tools for studying neurological functions (Moe et al., 1998).
Receptor Targeting
The creation of compounds for receptor targeting is a crucial area of pharmacological research. The synthesis and evaluation of compounds like Tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, demonstrate the therapeutic potential of targeting specific receptors or enzymes to manage conditions such as inflammation (Knight et al., 1996).
Pharmacological Effects
Studies on the pharmacological effects of synthesized compounds, especially regarding their bioactivity, are integral to drug development. Investigations into the antimicrobial properties of synthesized compounds, as well as their potential for treating neurological disorders, provide insights into the therapeutic applications of novel chemical entities (Baranovskyi et al., 2018), (Idris et al., 2011).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-23-17(14-5-3-7-16(20)11-14)12-21-18(22)9-8-13-4-2-6-15(19)10-13/h2-7,10-11,17H,8-9,12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGYHJMGTVWTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC(=CC=C1)Cl)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2363254.png)
![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)


![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2363264.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2363268.png)

![2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363270.png)
![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)
![N-(benzo[d]thiazol-5-yl)cinnamamide](/img/structure/B2363272.png)
